N-ethyl-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide
CAS No.: 1795417-16-1
Cat. No.: VC4337119
Molecular Formula: C15H29N3OS
Molecular Weight: 299.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1795417-16-1 |
|---|---|
| Molecular Formula | C15H29N3OS |
| Molecular Weight | 299.48 |
| IUPAC Name | N-ethyl-4-[2-(ethylsulfanylmethyl)pyrrolidin-1-yl]piperidine-1-carboxamide |
| Standard InChI | InChI=1S/C15H29N3OS/c1-3-16-15(19)17-10-7-13(8-11-17)18-9-5-6-14(18)12-20-4-2/h13-14H,3-12H2,1-2H3,(H,16,19) |
| Standard InChI Key | NWTIMIFKAVKJKK-UHFFFAOYSA-N |
| SMILES | CCNC(=O)N1CCC(CC1)N2CCCC2CSCC |
Introduction
N-ethyl-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide is a complex organic compound with a molecular formula of C15H29N3OS and a molecular weight of approximately 299.477 g/mol . This compound belongs to a class of molecules that incorporate both piperidine and pyrrolidine rings, which are common in pharmaceutical chemistry due to their potential biological activities.
Synthesis and Preparation
While specific synthesis protocols for N-ethyl-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide are not widely documented in the available literature, compounds with similar structures often involve multi-step syntheses. These may include reactions such as alkylation, acylation, and substitution reactions to form the desired structure.
Research Findings and Future Directions
Given the lack of detailed research findings on this specific compound, future studies could focus on its synthesis optimization, biological characterization, and potential therapeutic applications. This might involve in vitro assays to assess its interactions with biological targets and in vivo studies to evaluate its pharmacokinetics and efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume